2-Aminocyclobutan-1-ol hydrochloride

Description

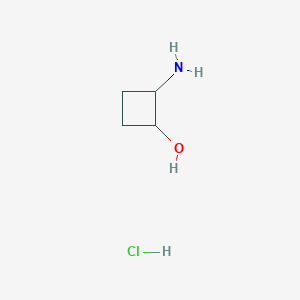

2-Aminocyclobutan-1-ol hydrochloride is a bicyclic organic compound featuring a strained cyclobutane ring substituted with an amino (-NH₂) and hydroxyl (-OH) group, protonated as a hydrochloride salt. Its molecular formula is C₄H₁₀ClNO, with a molecular weight of 123.58 g/mol . Limited data on its specific biological or industrial uses are available, but its structural features suggest utility in medicinal chemistry as a constrained scaffold for drug design.

Properties

IUPAC Name |

2-aminocyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIESMOHTDHXTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443981-58-5, 1909287-71-3 | |

| Record name | 2-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-aminocyclobutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis from Cyclobutanone

One common method for synthesizing 2-aminocyclobutan-1-ol hydrochloride involves reacting cyclobutanone with ammonia and hydrogen chloride. This reaction is typically conducted in an aqueous medium at elevated temperatures to facilitate cyclization.

Hydrogenation of Cyclobutanone Oxime

Another approach involves the catalytic hydrogenation of cyclobutanone oxime to yield 2-aminocyclobutan-1-ol. This method often uses hydrogen gas in the presence of a palladium catalyst. Industrial production utilizes large-scale hydrogenation under controlled conditions in a high-pressure reactor to ensure high yield and purity.

Reduction of trans-2-Nitro-cyclobutanol

The reduction of trans-2-nitro-cyclobutanol using hydrogen gas in the presence of a palladium catalyst can also produce 2-aminocyclobutan-1-ol.

Hydrolysis of N-[1-(chloromethyl)propyl]acetamide

dl-2-amino-1-butanol hydrochloride can be obtained through the hydrolysis of N-[1-(chloromethyl)propyl]acetamide. Adding methanol to the aqueous reaction mixture containing N-[1-(chloromethyl)propyl]acetamide, preferably with catalytic amounts of hydrochloric acid, refluxes to hydrolyze to dl-2-amino-1-butanol hydrochloride with by-product methyl acetate. The methyl acetate is then removed by distillation, leaving dl-2-amino-1-butanol hydrochloride.

Industrial Production Optimization

Industrial methods often optimize synthetic routes for higher yield and purity, using purification steps like recrystallization and chromatography to meet industry standards.

Analysis of Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: Can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction: Can be reduced to form amines or alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often employed.

- Substitution: The amino group can be substituted with other functional groups under appropriate conditions, using reagents like alkyl halides and acyl chlorides.

The specific products formed depend on the reaction conditions and reagents used. For instance, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Data Table: Properties of (1R,2R)-2-aminocyclobutan-1-ol

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (1R,2R)-2-aminocyclobutan-1-ol | PubChem |

| CAS Number | 72320-39-9 | European Chemicals Agency (ECHA) |

| Molecular Formula | C4H9NO | PubChem |

| Molecular Weight | 87.12 g/mol | PubChem |

| InChI | InChI=1S/C4H9NO/c5-3-1-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m1/s1 | PubChem |

| InChI Key | WXKBWWIWJCCING-QWWZWVQMSA-N | PubChem |

| Canonical SMILES | C1CC(C1N)O | PubChem |

| Isomeric SMILES | C1CC@HO | PubChem |

Chemical Reactions Analysis

Types of Reactions: 2-Aminocyclobutan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving alkyl halides or acyl chlorides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce various substituted cyclobutane compounds .

Scientific Research Applications

Chemistry

2-Aminocyclobutan-1-ol hydrochloride serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Can be oxidized to form trans-2-amino-cyclobutanone.

- Reduction : Reduction yields cyclobutanol.

- Substitution Reactions : The amino group can undergo nucleophilic substitution with various functional groups.

Biology

Research has indicated that this compound may exhibit potential biological activity , influencing various biochemical pathways through interactions with biomolecules. The presence of the amino and hydroxyl groups facilitates hydrogen bonding, which is crucial for binding to enzymes and receptors.

Medicine

There is ongoing research into the use of this compound as a pharmaceutical intermediate . Its structural characteristics make it a candidate for developing new therapeutic agents, particularly in the field of medicinal chemistry.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials, including:

- Adhesives and Sealants

- Coatings

- Polymer Synthesis

Case Study 1: Synthesis and Reactivity

A study explored the synthetic routes for producing this compound, highlighting its reactivity under different conditions. The catalytic hydrogenation of cyclobutanone oxime was identified as a common method for synthesis, yielding high purity products suitable for further applications in organic synthesis .

Research conducted on the biological interactions of this compound demonstrated its ability to influence enzyme activity through competitive inhibition. This property was investigated using various enzyme assays, showing promise for future drug development .

Case Study 3: Pharmaceutical Applications

A patent application discussed the use of this compound as an intermediate in synthesizing pharmaceutical agents, emphasizing its potential role in producing antibiotics like Levofloxacin . This highlights its significance in medicinal chemistry and pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-aminocyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane-Based Hydrochlorides

3-(2-Aminoethyl)cyclobutan-1-ol Hydrochloride

- Molecular Formula: C₆H₁₄ClNO (free base: C₆H₁₃NO)

- Molecular Weight : ~151.63 g/mol (estimated)

- Key Features: An ethylamine side chain extends from the cyclobutane ring, increasing molecular complexity compared to 2-aminocyclobutan-1-ol hydrochloride. The additional carbon chain may enhance lipophilicity and alter solubility .

1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol Hydrochloride

- Molecular Formula: C₉H₂₀ClNO₂

- Molecular Weight : 209.71 g/mol

- Key Features: Substituents include ethoxy (-OCH₂CH₃), dimethyl (-CH₃), and aminomethyl (-CH₂NH₂) groups.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number(s) |

|---|---|---|---|---|

| This compound | C₄H₁₀ClNO | 123.58 | Amino, hydroxyl | 1820572-14-2, 1609406-69-0 |

| 3-(2-Aminoethyl)cyclobutan-1-ol HCl | C₆H₁₄ClNO | ~151.63 | Aminoethyl, hydroxyl | CID 86775604 |

| 1-(Aminomethyl)-3-ethoxy-2,2-dimethylcyclobutan-1-ol HCl | C₉H₂₀ClNO₂ | 209.71 | Aminomethyl, ethoxy, dimethyl | 1786251-55-5 |

Non-Cyclobutane Amino Alcohol Hydrochlorides

1-Amino-3-methylbutan-2-ol Hydrochloride

- Molecular Formula: C₅H₁₂ClNO

- Molecular Weight : 137.61 g/mol

- Key Features: A branched-chain amino alcohol lacking ring strain.

Memantine Hydrochloride

- Molecular Formula : C₁₂H₂₂ClN

- Molecular Weight : 215.77 g/mol

- Key Features: A polycyclic amine used in Alzheimer’s therapy. Its adamantane backbone provides high lipid solubility and blood-brain barrier penetration, contrasting with the polar cyclobutane scaffold of 2-aminocyclobutan-1-ol HCl .

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Class | Key Functional Groups |

|---|---|---|---|---|

| 1-Amino-3-methylbutan-2-ol HCl | C₅H₁₂ClNO | 137.61 | Branched amino alcohol | Amino, hydroxyl |

| Memantine HCl | C₁₂H₂₂ClN | 215.77 | Adamantane derivative | Primary amine |

Key Structural and Functional Differences

- Ring Strain: The cyclobutane ring in 2-aminocyclobutan-1-ol HCl introduces significant angle strain (~27.5 kcal/mol), which can enhance reactivity but reduce stability compared to larger rings (e.g., cyclohexane) or acyclic analogs .

- Stereochemical Complexity: The (1S,2S) isomer of 2-aminocyclobutan-1-ol HCl underscores the role of stereochemistry in molecular interactions, a feature absent in simpler amino alcohols like 1-amino-3-methylbutan-2-ol HCl .

Biological Activity

2-Aminocyclobutan-1-ol hydrochloride is a cyclic amino alcohol that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a four-membered cyclobutane ring with an amino group and a hydroxyl group, which are positioned in a trans configuration. The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing several biochemical pathways.

The molecular formula for this compound is C₄H₉ClN₁O, with a molecular weight of approximately 105.57 g/mol. Its basic physical properties are summarized in the following table:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 71758597 |

| Molecular Formula | C₄H₉ClN₁O |

| Molecular Weight | 105.57 g/mol |

| Purity | ≥97% |

The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways:

- Enzyme Interactions : The compound can form hydrogen bonds with active sites of enzymes, potentially altering their activity.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways that regulate cellular functions.

- Biochemical Pathways : Its interactions can affect metabolic pathways, including those involved in neurotransmission and cell signaling.

Biological Activity

Research indicates that this compound may possess various pharmacological properties:

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective activities, which could be beneficial in treating neurodegenerative diseases.

- Antidepressant Properties : There is emerging evidence supporting its role in modulating mood-related pathways .

Case Studies

- Neuroprotective Potential : A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers, suggesting its potential utility in neurodegenerative disease models .

- Antidepressant Activity : In an animal model of depression, administration of the compound resulted in a significant decrease in immobility time during forced swim tests, indicating antidepressant-like effects. Additionally, biochemical assays showed alterations in serotonin and norepinephrine levels .

Safety and Toxicology

The safety profile of this compound has been assessed through various studies:

Q & A

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates.

- Spill management : Collect spills mechanically and dispose as hazardous waste, avoiding water sources .

Monitor for irritation symptoms (skin/eyes) and consult safety data sheets for analogous hydrochlorides (e.g., skin irritation Category 2 classifications) .

How should this compound be stored to ensure long-term stability?

Q. Advanced Research Focus

- Storage conditions : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis.

- Stability monitoring : Perform periodic HPLC assays to detect degradation products (e.g., cyclobutane ring-opening byproducts).

- Decomposition risks : Avoid prolonged exposure to heat (>40°C) or strong oxidizers, which may release HCl or nitrogen oxides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.